Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is an organic compound with the molecular formula C7H7ClO5S. It is a derivative of furan, a heterocyclic organic compound, and contains a chlorosulfonyl group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate typically involves the chlorosulfonation of methyl 3-methylfuran-2-carboxylate. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems can help in precise addition of reagents and maintaining optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis for the preparation of β-lactams and other derivatives.
Methyl 5-(chloromethyl)-2-furoate: A similar furan derivative with a chloromethyl group instead of a chlorosulfonyl group.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-3-methylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-4-3-5(14(8,10)11)13-6(4)7(9)12-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXWEIMKHZBKHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)S(=O)(=O)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725641 | |
Record name | Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253225-69-2 | |
Record name | Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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